molecular formula C7H9N<br>C6H5NH(CH3)<br>C7H9N B092194 N-methylaniline CAS No. 100-61-8

N-methylaniline

Cat. No.: B092194
CAS No.: 100-61-8
M. Wt: 107.15 g/mol
InChI Key: AFBPFSWMIHJQDM-UHFFFAOYSA-N
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Description

N-methylaniline: is an organic compound with the chemical formula C₆H₅NHCH₃ . It is a derivative of aniline, where one hydrogen atom attached to the nitrogen atom is replaced by a methyl group. This compound appears as a colorless to yellowish liquid with a faint ammonia-like odor. It is insoluble in water but soluble in organic solvents such as ethanol, ether, and chloroform .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Alkylation of Aniline: One common method for synthesizing N-methylaniline involves the alkylation of aniline with methanol.

    Reaction with Dimethyl Sulfate: Another method involves the reaction of aniline with dimethyl sulfate. Dimethyl sulfate is added dropwise to a mixture of aniline and water at a temperature below 10°C.

Industrial Production Methods: Industrial production of this compound often involves the continuous alkylation of aniline with methanol in the presence of a catalyst. This method allows for large-scale production with high efficiency and yield .

Chemical Reactions Analysis

Blocking and Deblocking Reactions with Polyisocyanates

NMA is a key blocking agent in polyurethane synthesis, forming thermally reversible adducts with isocyanates :

Forward Reaction (Blocking)

text
R-NCO + C₆H₅NHCH₃ → R-NH-CO-N(CH₃)C₆H₅

Kinetic data for blocking reactions :

Blocking Agentk (30°C, ×10⁻² mol⁻¹ min⁻¹)Eₐ (kJ/mol)ΔS‡ (J/K·mol)
N-Methylaniline5.7456.22-254.7
4-Chloro-N-methylaniline0.9764.31-242.1

Deblocking Reaction
The reverse reaction occurs at elevated temperatures (98–111°C), with rate constants influenced by substituents:

  • Electron-withdrawing groups (e.g., Cl) lower deblocking temperatures

  • Steric hindrance from ortho-substituents delays cleavage

Oxidation Reactions

NMA exhibits distinct oxidation behavior compared to aniline:

Chromic Acid Oxidation
The reaction follows second-order kinetics with a proposed mechanism :

  • Protonation: C₆H₅NHCH₃ + H⁺ → C₆H₅NH₂⁺CH₃

  • Rate-determining electron transfer to Cr(VI)

Kinetic parameters :

  • Rate constant (25°C): 1.2 × 10⁻³ L/mol·s

  • Activation energy: 68.5 kJ/mol

Electrochemical Oxidation
NMA polymerizes in acidic media to form conductive poly(N-methylaniline) (PNMA) . Conductivity varies with reaction conditions:

Solvent AdditiveConductivity (S/cm)
Dimethylsulfoxide0.18
Acetonitrile0.05

Acid-Base and Salt Formation

NMA acts as a weak base (pKa = 4.84) , participating in:

Acid Neutralization

text
C₆H₅NHCH₃ + HCl → [C₆H₅NH₂⁺CH₃]Cl⁻
  • Highly exothermic reaction

  • Salts are hygroscopic and air-sensitive

Incompatibility Reactions

  • With isocyanates: Uncontrolled urea formation

  • With strong reductants (e.g., NaBH₄): Generates flammable H₂ gas

Catalytic Reactions

CO₂ Fixation
NMA reacts with CO₂ under metal-organic framework (CAU-10pydc) catalysis to form N-methyl-N-phenylformamide :

text
C₆H₅NHCH₃ + CO₂ → C₆H₅N(CH₃)CHO

Conditions: 80°C, 12 h, 92% yield

Hydrogenation
Pt/C catalysts enable selective N-alkylation using silanes :

ProductYield (%)Conditions
N-Isopropyl-NMA64Cyclohexane, 80°C
N-Benzyl-NMA93Toluene, 0.3 mol% Pt

Scientific Research Applications

Pharmaceuticals

N-Methylaniline serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives exhibit diverse pharmacological activities, making them useful in treating diseases such as cancer and cardiovascular disorders. For example, this compound is involved in the production of drugs that target specific biological pathways due to its ability to form stable complexes with other molecules .

Dyes and Pigments

The compound is widely used in the dye industry as a precursor for azo dyes and other pigments. Its reactivity allows for the synthesis of a broad spectrum of colors, which are essential for textile and paper dyeing processes. The ability to form stable complexes with metal ions further enhances its application in producing vibrant dyes .

Agrochemicals

This compound is utilized as an intermediate in the manufacture of agrochemicals, including herbicides and insecticides. Its chemical properties facilitate the development of compounds that effectively target pests while minimizing environmental impact .

Materials Science

In materials science, this compound is employed in the production of polymers and plastics. It acts as a solvent for oils, resins, and waxes, enhancing the performance characteristics of these materials. This application is particularly relevant in the cosmetics and personal care industries where formulation stability is crucial .

Electrochemical Sensors

Recent advancements highlight the role of this compound in developing electrochemical sensors. A notable application involves its use in measuring dopamine concentrations through a composite sensor made from re-doped poly(this compound) and modified multi-walled carbon nanotubes. This sensor demonstrates excellent electrocatalytic activity, indicating potential for clinical diagnostics and environmental monitoring .

Toxicological Considerations

While this compound has numerous applications, it is essential to consider its toxicological profile. Exposure can lead to central nervous system damage and organ failure if not managed properly. Studies have reported embryotoxic effects at certain doses during prenatal exposure . Therefore, safety protocols must be established when handling this compound in industrial settings.

Data Tables

Application AreaSpecific UsesKey Benefits
PharmaceuticalsSynthesis of cancer drugsTargeted therapeutic effects
DyesProduction of azo dyesWide color spectrum
AgrochemicalsIntermediate for herbicidesEffective pest control
Materials ScienceSolvent for resins and polymersEnhanced material properties
Electrochemical SensorsMeasurement of dopamineClinical diagnostics

Case Studies

  • Electrochemical Sensor Development : A study demonstrated the efficacy of this compound-based sensors in detecting dopamine levels with high sensitivity and specificity, showcasing its potential for real-time monitoring in clinical settings .
  • Pharmaceutical Synthesis : Research has illustrated how modifying the structure of this compound can lead to improved pharmacological profiles for drugs targeting specific diseases such as cancer .
  • Dye Production : A case study on textile dyeing processes highlighted how this compound-derived dyes provided superior colorfastness compared to traditional dyes, leading to increased market demand .

Comparison with Similar Compounds

Uniqueness of this compound:

Biological Activity

N-methylaniline (NMA) is an aromatic amine that has garnered attention for its diverse biological activities. This article explores the biological properties of this compound, including its potential therapeutic applications, mechanisms of action, and various studies that highlight its efficacy in different biological contexts.

This compound is a derivative of aniline, where a methyl group replaces one hydrogen atom on the nitrogen. Its chemical formula is C7H9NC_7H_9N, and it has a molecular weight of 121.15 g/mol. The structure can be represented as follows:

N methylaniline C6H5N(CH3)H\text{N methylaniline }C_6H_5-N(CH_3)-H

Biological Activities

1. Anticancer Activity

Recent studies have indicated that this compound derivatives exhibit significant anticancer properties. For instance, a series of this compound derivatives were synthesized and evaluated for their inhibitory effects on tumor growth. One compound, designated as 5a, demonstrated potent inhibitory activity against cyclin-dependent kinase 2 (CDK2), with an IC50 value of 0.98 ± 0.06 μM. Additionally, it showed high antiproliferative activity against MCF-7 and B16-F10 cancer cell lines, with IC50 values of 1.88 ± 0.11 μM and 2.12 ± 0.15 μM, respectively .

Table 1: Anticancer Activity of this compound Derivatives

CompoundTargetIC50 (μM)Cell Line
5aCDK20.98 ± 0.06-
5aMCF-71.88 ± 0.11Breast cancer
5aB16-F102.12 ± 0.15Melanoma

2. Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. Various Mannich base derivatives of this compound were synthesized and assessed for their antibacterial activity against common pathogens like Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited significant antibacterial effects, suggesting potential applications in treating bacterial infections .

Table 2: Antimicrobial Activity of Mannich Base Derivatives

CompoundPathogenActivity
Compound AE. coliInhibitory
Compound BS. aureusModerate
Compound CPseudomonas aeruginosaHigh

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : As noted in anticancer studies, this compound derivatives act as inhibitors of key enzymes involved in cell cycle regulation, such as CDK2.
  • Radical Generation : this compound has been shown to promote the activation of aryl-radical bonds in iodoarenes, facilitating various radical reactions that can lead to the formation of biologically active compounds .
  • Blocking Reactions : In the context of polyisocyanate chemistry, this compound acts as a blocking agent in reversible reactions, which can be exploited in polymer synthesis .

Case Studies

Case Study: Anticancer Potential

A study conducted by researchers synthesized various this compound derivatives and evaluated their effects on cancer cell lines. The compound with the highest activity was identified as a potential lead for further development into an anticancer drug due to its ability to inhibit tumor growth effectively .

Case Study: Antimicrobial Efficacy

Another investigation involved the synthesis of Mannich base derivatives from this compound and their subsequent testing against multiple bacterial strains. The study concluded that specific modifications to the this compound structure could enhance antibacterial properties, paving the way for new antimicrobial agents .

Q & A

Basic Questions

Q. What is the molecular structure and key physicochemical properties of N-methylaniline?

this compound (NMA) is a secondary aromatic amine with the molecular formula C₇H₉N and a molecular weight of 107.15306 g/mol . Its structure comprises a benzene ring bonded to an NH-CH₃ group, forming 17 bonds (8 non-H bonds, including 6 aromatic bonds and 1 secondary amine). Key properties include:

  • Thermochemical data : Standard molar enthalpy of formation (ΔfH°(g)) = 90.9 ± 2.1 kJ·mol⁻¹ , derived from combustion calorimetry and vapor pressure measurements .
  • Spectroscopic identifiers : SMILES string CNc1ccccc1 and InChIKey AFBPFSWMIHJQDM-UHFFFAOYSA-N .
  • Solubility : Miscible with organic solvents but limited in water.

Structural characterization via 2D/3D models and X-ray diffraction confirms its planar aromatic ring and amine functional group, critical for reactivity studies .

Q. How can this compound be synthesized and characterized in laboratory settings?

  • Synthesis :

  • Amadori rearrangement : Reacting D-galactose with NMA yields derivatives like D-tagatose-N-methylaniline, a one-step protocol .
  • Electrochemical polymerization : NMA is electropolymerized on steel electrodes using potentiodynamic or galvanostatic methods to form conductive polymers .
    • Characterization :
  • Thermogravimetric analysis (TGA) : Determines thermal stability (e.g., poly(NMA) has a maximum decomposition temperature of ~300°C) .
  • Spectroscopy : Raman and transmittance spectra (e.g., N-H overtone absorption at 1.5 µm) differentiate NMA from aniline and quantify concentrations in hexane .
  • Four Probe conductivity : Measures polymer conductivity (~10⁻³ S/cm for poly(NMA)) .

Advanced Research Questions

Q. What experimental approaches are used to study the enzymatic N-demethylation of this compound?

  • Chloroperoxidase catalysis : N,N-dimethylaniline is demethylated by chloroperoxidase in the presence of ethyl hydrogen peroxide.
  • Analytical methods :

  • Nash reaction : Quantifies formaldehyde (aqueous phase) via spectrophotometry at 412 nm .
  • Standard curves : NMA concentrations are determined using pre-calibrated reaction mixtures .
    • Kinetic analysis : Time-course experiments track product ratios (formaldehyde:NMA), revealing a 1:1 stoichiometry under optimal pH (4.5) .

Q. How does this compound's transmittance spectrum vary with concentration and solvent, and what analytical implications does this have?

  • Transmittance shifts :

  • In pure NMA, the N-H first overtone absorption at 1.5 µm shows a blue shift compared to aniline due to reduced hydrogen bonding .
  • In hexane mixtures (1:3 to 2:3 NMA:hexane), lower NMA concentrations decrease absorption intensity, enabling concentration quantification via Beer-Lambert law .
    • Applications : Distinguishes NMA from structural analogs (e.g., aniline) in reaction monitoring or environmental samples .

Q. What are the developmental toxicity profiles of this compound in animal models, and how are NOAEL/LOAEL determined?

  • Experimental design :

  • Oral administration : Pregnant rats are dosed daily (0.8–4 mg/kg b.w.) during organogenesis (GD6–15) .
  • Endpoints : Maternal methemoglobin (metHb) levels, fetal weight, and teratogenicity are assessed post-mortem .
    • Findings :
  • NOAEL (progeny) : 0.8 mg/kg/day (no adverse effects).
  • LOAEL (progeny) : 4 mg/kg/day (reduced fetal weight).
    • Mechanism : NMA crosses the placenta but shows weaker metHb induction than aniline, suggesting differential metabolic pathways .

Q. What methodologies are employed in electrochemical polymerization of this compound, and how do structural modifications affect polymer properties?

  • Polymerization techniques :

  • Potentiodynamic deposition : Cyclic voltammetry in 0.5 M H₂SO₄ at 50 mV/s .
  • Galvanostatic synthesis : Constant current (0.1–1 mA/cm²) ensures uniform film growth .
    • Property modulation :
  • Conductivity : Poly(NMA) exhibits bipolaron charge carriers (lower conductivity than polaron-structured poly(p-bromoaniline)) .
  • Morphology : SEM reveals granular or fibrous structures dependent on deposition parameters .

Q. How does the presence of this compound influence reaction kinetics in nitrosation processes, and what mechanistic insights does this provide?

  • Reversibility studies : NMA acts as a nitrosating agent trap , slowing S-nitroso intermediate formation in thiourea reactions. Rate constants (k) are measured via competition experiments with nitrite traps (e.g., hydrazoic acid) .
  • SN2 reactivity : Branched amides (e.g., 17c, 17d) show reduced reactivity with NMA due to steric hindrance at the α-carbon .
  • Mechanistic role : NMA’s basicity facilitates proton transfer in nitrosation, confirmed by pH-dependent kinetic profiling .

Properties

IUPAC Name

N-methylaniline
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InChI

InChI=1S/C7H9N/c1-8-7-5-3-2-4-6-7/h2-6,8H,1H3
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InChI Key

AFBPFSWMIHJQDM-UHFFFAOYSA-N
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Canonical SMILES

CNC1=CC=CC=C1
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Molecular Formula

C7H9N, Array
Record name N-METHYLANILINE
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Related CAS

27082-18-4, 2739-12-0 (hydrochloride)
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DSSTOX Substance ID

DTXSID9021841
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Molecular Weight

107.15 g/mol
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Physical Description

N-methylaniline appears as a colorless to brown viscous liquid. Insoluble in water and denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals., Liquid, Yellow to light-brown liquid with a weak, ammonia-like odor; [NIOSH], COLOURLESS OR SLIGHTLY YELLOW OILY LIQUID. TURNS BROWN ON EXPOSURE TO AIR., Yellow to light-brown liquid with a weak, ammonia-like odor.
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Boiling Point

385.3 °F at 760 mmHg (NTP, 1992), 196.25 °C, 194-196 °C, 385.3 °F
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Flash Point

175 °F (NTP, 1992), 175 °F, 175 °F CC, 79.5 °C c.c.
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Solubility

1 to 5 mg/mL at 70.7 °F (NTP, 1992), SOL IN ETHANOL, ETHER, CARBON TETRACHLORIDE, 5624 mg/l @ 25 °C, Solubility in water: none
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Density

0.989 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.989 @ 20 °C/4 °C, Relative density (water = 1): 0.99, 0.989
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Vapor Density

3.9 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.70 (AIR= 1), Relative vapor density (air = 1): 3.7, 3.9
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Vapor Pressure

1 mmHg at 106 °F (NTP, 1992), 0.45 [mmHg], 0.453 mm Hg @ 25 °C, calculated from experimentally derived coefficients, Vapor pressure, Pa at 20 °C: 39.9, 1 mmHg at 106 °F
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Color/Form

COLORLESS OR SLIGHTLY YELLOW LIQ, Yellow to light brown liquid.

CAS No.

100-61-8
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Melting Point

-71 °F (NTP, 1992), -57 °C, -71 °F
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Synthesis routes and methods I

Procedure details

Freshly distilled N-methylaniline (b.p. 196° C.) is prepared. To 1.07 g (0.01 mole) of the N-methylaniline is added 2.56 g (0.01 mole) of 2-bromobenzenesulfonyl chloride (98 w/w %). The mixture is stirred until hot. Ten percent sodium hydroxide is then added dropwise with stirring until the solution is slightly alkaline, and 2-bromo-N-methylbenzenesulfonanilide is formed as a viscous red-brown liquid. It is washed with water several times until the wash water is neutral to litmus paper. A viscous red-brown liquid is extracted with ether, and the ether layer is dried over magnesium sulfate, filtered and the solvent removed by evaporation. The yield of red-brown oil is 2.30 g (70% yield). 1H NMR (deuterioacetone): δ 7.1-8 (m, 9 ArH), 3.3 (s, 3H, N—CH3).
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Synthesis routes and methods II

Procedure details

The present inventors have found that TMAH is relatively stable in the presence of aniline and water, particularly at a water to TMAH mole ratio of about 4:1 and that TMAH decomposition occurs when this ratio is reduced to 3.5:1 or less, with concomitant formation of a proportional amount of N-methyl aniline which results from the decomposition of TMAH in the presence of aniline, as shown in Table 4 below. The TMAH decomposition can be decreased by reducing the hold period. As shown in the working examples, the stability of TMAH in the presence of aniline was evaluated by stage-wise distillation of water from a mixture of aqueous TMAH (35% w/w) in aniline to obtain a water to TMAH molar ratio of about 4:1, then about 3.5:1 and then about 3:1, successively at 75° C. under 55 mm Hg pressure (similar to the process conditions mentioned in the first TMAH concentration step of Example 13 of the '111 patent as well as Example 1 of the '538 patent) and subsequently maintaining the reaction mass under atmospheric pressure for a hold period of 4 hours
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Synthesis routes and methods III

Procedure details

0.01 mmol of the complex 1 produced in Example 1 and 5 mmol of N-methyl-N-phenylbenzamide were placed in a 50 mL-autoclave equipped with a stirrer, and the autoclave was purged with nitrogen. 1.5 mL of Methanol and 2.5 mL of methanol solution of 2.0 M sodium methoxide were added to the autoclave, and the autoclave was purged with hydrogen. The resulting mixture was stirred under hydrogen atmosphere (5 MPa) and 100 degrees C. for 16 hours to obtain a reaction solution. After the completion of reaction, the reaction solution was cooled, diluted with 40 mL of dichloromethane, and subjected to silica gel filtration (eluting solvent: dichloromethane/methanol=10/1). The thus obtained solution was concentrated, and then the resulting residue was purified by silica gel column chromatography (silica gel: 40 g, hexane/ethyl acetate=8/1 to 4/1). As a result, benzyl alcohol (425 mg, 90%) and N-methyl-N-phenylamine (440 mg, 82%) were obtained.
[Compound]
Name
complex 1
Quantity
0.01 mmol
Type
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Reaction Step One
Quantity
5 mmol
Type
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Quantity
40 mL
Type
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Reaction Step Three

Synthesis routes and methods IV

Procedure details

Referring to the above reaction diagram, tetrahydroquinoline may be alkylated in methanol by adding excess bromoethanol, sodium iodide and potassium carbonate and refluxing the solution for 24 hours. The product is preferably isolated in water and purified by vacuum distillation. If phenylpiperazine is the starting material, it is alkylated under the same reaction conditions. A 1-phenyl-4-piperidinol structure is synthesized by preparing N-but-3-enyl--N-methylaniline, and treating with aqueous trifluoroacetic acid. N-but-3-enyl--N-methylaniline is provided by alkylation of N-methylaniline with 4-bromobut-1-ene. 1-Phenyl-3-pyrrolidinol is synthesized by the reaction of aniline with 1,4-dibromo-2-butanol.
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-methylaniline
Reactant of Route 2
N-methylaniline
Reactant of Route 3
N-methylaniline
Reactant of Route 4
N-methylaniline
Reactant of Route 5
N-methylaniline
Reactant of Route 6
N-methylaniline

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